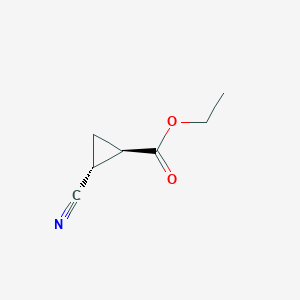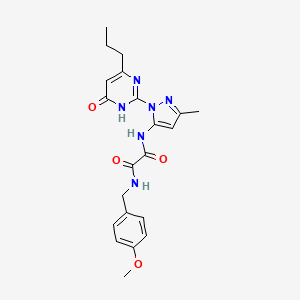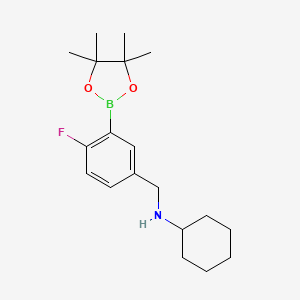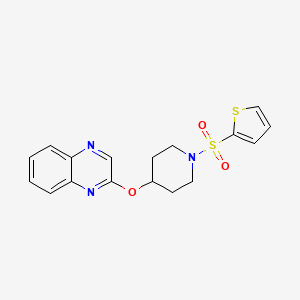
N-(4-piperidinophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-piperidinophenyl)butanamide” is a chemical compound with the molecular formula C15H22N2O . Its average mass is 246.348 Da and its mono-isotopic mass is 246.173218 Da .
Molecular Structure Analysis
The molecular structure of “N-(4-piperidinophenyl)butanamide” consists of a butanamide group attached to a phenyl group which is further attached to a piperidine ring . The molecule has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Chemical Reactions Analysis
Amides, including “N-(4-piperidinophenyl)butanamide”, can undergo various chemical reactions. One common reaction is hydrolysis, which can occur in the presence of both acids and bases . In acidic conditions, the amide reacts with water to form a carboxylic acid and an ammonium ion. In basic conditions, the amide reacts with a hydroxide ion to form a carboxylate ion and ammonia .Physical And Chemical Properties Analysis
“N-(4-piperidinophenyl)butanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 373.9±35.0 °C at 760 mmHg, and a flash point of 179.9±25.9 °C . It has a molar refractivity of 74.3±0.3 cm3, a polar surface area of 32 Å2, and a molar volume of 232.6±3.0 cm3 .Applications De Recherche Scientifique
Analgesic Properties
N-(4-piperidinophenyl)butanamide exhibits analgesic effects by interacting with specific receptors in the central nervous system. Researchers have explored its potential as a pain-relieving agent, particularly in chronic pain management. Studies suggest that it modulates pain perception pathways, making it a promising candidate for novel analgesic therapies .
Antipsychotic Activity
In the realm of neuropsychiatry, this compound has drawn attention for its antipsychotic properties. It may act as a dopamine receptor antagonist, potentially alleviating symptoms associated with schizophrenia and other psychotic disorders. Further investigations are ongoing to optimize its efficacy and safety .
Anti-Inflammatory Effects
N-[4-(piperidin-1-yl)phenyl]butanamide has demonstrated anti-inflammatory activity in preclinical studies. By inhibiting pro-inflammatory cytokines and modulating immune responses, it could be valuable in managing inflammatory conditions such as rheumatoid arthritis or inflammatory bowel diseases .
Cancer Research
Researchers have explored the compound’s potential in cancer therapy. Its ability to inhibit specific enzymes involved in tumor growth and metastasis makes it an intriguing candidate. However, clinical trials are needed to validate its efficacy and safety in cancer treatment .
Neuroprotection
The compound’s neuroprotective effects have been investigated in models of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s). It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These findings open avenues for developing neuroprotective drugs .
Antiviral Properties
Preliminary studies suggest that N-(4-piperidinophenyl)butanamide exhibits antiviral activity against certain viruses. It interferes with viral replication processes, making it a potential therapeutic agent against viral infections. However, more research is needed to validate its efficacy and safety .
Propriétés
IUPAC Name |
N-(4-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-6-15(18)16-13-7-9-14(10-8-13)17-11-4-3-5-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQPCBOGWVHION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-piperidinophenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2413741.png)
![Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate](/img/structure/B2413742.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2413744.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2413745.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413746.png)


![N-(3-fluoro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2413751.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2413755.png)
![2-[(2,6-Difluorophenyl)methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one](/img/structure/B2413756.png)
![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid](/img/structure/B2413760.png)